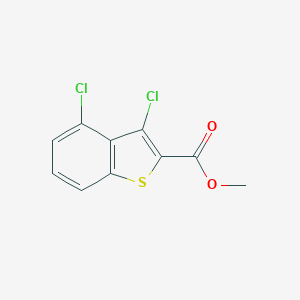

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate” is a product used for proteomics research . It has a molecular formula of C10H6Cl2O2S and a molecular weight of 261.13 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate”, has been a topic of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

“Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate” has a molecular weight of 261.13 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.科学的研究の応用

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a precursor or a reagent in the synthesis of peptides or proteins for study. Its role in proteomics can be pivotal in understanding protein interactions and functions, which is essential for drug discovery and biological research .

Anticancer Agent Development

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate has potential applications in the design and synthesis of novel anticancer agents. It can be used to create benzo[b]thiophene-diaryl urea derivatives, which have shown promising antiproliferative activities against various cancer cell lines .

Photochromic Material Synthesis

The compound may be involved in the synthesis of photochromic materials, which change color upon exposure to light. These materials have applications in smart windows, optical data storage, and photo-switchable dyes .

Molecular Docking Studies

In silico molecular docking studies can utilize this compound to predict its binding affinities to various biological targets. This is crucial for rational drug design and understanding the interaction between drugs and their targets .

Organic Synthesis

As a building block in organic synthesis, Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate can be used to construct complex organic molecules. Its reactivity with different reagents can lead to a wide range of derivatives with potential pharmacological activities .

Chemical Database Inclusion

This compound is listed in chemical databases, indicating its importance and utility in scientific research. Researchers can access its physical and chemical properties for further application in various fields of chemistry .

Pharmacophore Modeling

It can act as a pharmacophore model in the development of new drugs. By studying its structure-activity relationship, researchers can design new compounds with enhanced efficacy and reduced side effects .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry to identify and quantify similar compounds in various samples .

将来の方向性

特性

IUPAC Name |

methyl 3,4-dichloro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWQDBQCLUXTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444307.png)

![3-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-7-chloro-4-(2-chlorophenyl)-2-quinolinol](/img/structure/B444316.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B444317.png)

![6-phenyl-9-(2-phenylmethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444318.png)

![11-(4-methylphenyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444319.png)

![3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444320.png)

![3-(4-chlorophenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444321.png)

![9-[4-(Diethylamino)phenyl]-6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444322.png)

![3,6-dichloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B444324.png)

![6-(2-Chloro-5-nitro-phenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444329.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B444330.png)